Imazalil

Description

This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.

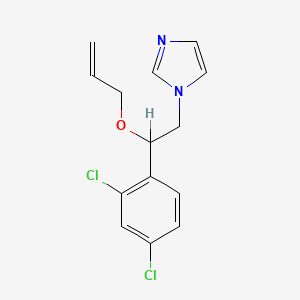

1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.

Enilconazole has been reported in Ganoderma lucidum with data available.

Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | enilconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Enilconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024151 | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |

CAS No. |

35554-44-0 | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35554-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enilconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K0NOF3XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.7 °C, 50 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Imazalil: Pathways and Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary chemical synthesis pathways for Imazalil, a widely used imidazole fungicide. The document outlines the strategic approaches to constructing the this compound molecule, focusing on key chemical transformations and the isolation of critical intermediates. Experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a systemic fungicide with broad-spectrum activity against a variety of fungi affecting fruits, vegetables, and ornamentals. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The synthesis of this compound can be achieved through several routes, with the most common and industrially relevant pathways commencing from either 2',4'-dichloroacetophenone or 2,4-dichlorophenylacetonitrile. This guide will focus on the more extensively documented pathway originating from 2',4'-dichloroacetophenone, providing a step-by-step analysis of the synthesis and its intermediates.

Primary Synthesis Pathway: From 2',4'-Dichloroacetophenone

A prevalent and well-documented synthetic route to this compound begins with the readily available starting material, 2',4'-dichloroacetophenone. This pathway involves a three-step process: bromination of the acetophenone, subsequent reaction with imidazole and reduction, and a final etherification to yield the target molecule.

Step 1: Bromination of 2',4'-Dichloroacetophenone

The initial step involves the alpha-bromination of 2',4'-dichloroacetophenone to produce ω-bromo-2',4'-dichloroacetophenone. This reaction is a classic example of electrophilic alpha-substitution of a ketone.

Experimental Protocol:

In a suitable reaction vessel, 2',4'-dichloroacetophenone (50.5 g, 0.267 mol) is dissolved in methanol (100 g). To this solution, bromine (43.4 g, 0.267 mol) is added dropwise while maintaining the reaction temperature between 45 and 50°C[1]. Upon completion of the addition, the methanol is removed under reduced pressure. The resulting concentrate is then dissolved in toluene (120 g) and washed with water (3 x 100 ml). Finally, the toluene is distilled off under reduced pressure to yield crude ω-bromo-2',4'-dichloroacetophenone as a brown oil (68.0 g, 0.254 mol)[1].

Step 2: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

The second step involves the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole, followed by the reduction of the carbonyl group to a hydroxyl group, yielding the key intermediate α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Experimental Protocol:

In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (the product from the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole) is suspended in 300 mL of methanol. Potassium borohydride is added in portions, and the mixture is slowly heated to reflux. The reaction is stirred for an additional hour after the reflux begins, with the progress monitored by thin-layer chromatography. Upon completion, the methanol is removed by distillation under reduced pressure. The concentrate is then acidified to pH 4-5 with a 5% hydrochloric acid solution and filtered. The filtrate is subsequently neutralized to pH 7-8 with a 5% sodium bicarbonate solution, leading to the precipitation of a white solid. This solid is collected by filtration, washed with water, dried, and recrystallized to afford 93.1 g (90.5% yield) of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol with a melting point of 134-135°C[2].

Step 3: Etherification to this compound

The final step is the O-alkylation of the alcohol intermediate with an allyl halide, typically allyl bromide, via a Williamson ether synthesis. This reaction is carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Experimental Protocol:

To a solution of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, allyl bromide is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the 2',4'-dichloroacetophenone pathway.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield | Reference |

| 1. Bromination | 2',4'-Dichloroacetophenone, Bromine | Methanol, Toluene | 45-50 | ~95% (crude) | [1] |

| 2. Imidazole Addition & Reduction | 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | Methanol, Potassium borohydride, HCl, NaHCO₃ | Reflux | 90.5% | [2] |

| 3. Etherification | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, Allyl bromide | NaH, THF/DMF | 0 to RT | - | - |

Note: The yield for the etherification step is not explicitly stated in the referenced literature but is expected to be high under standard Williamson ether synthesis conditions.

Synthesis Pathway Visualization

The following diagrams illustrate the chemical synthesis pathway of this compound starting from 2',4'-dichloroacetophenone.

Caption: Synthesis of this compound from 2',4'-Dichloroacetophenone.

Alternative Synthesis Pathway: From 2,4-Dichlorophenylacetonitrile

An alternative industrial synthesis of this compound begins with 2,4-dichlorophenylacetonitrile. This method involves the formation of an ether-linked intermediate followed by cyclization to form the imidazole ring.

General Overview:

-

Ether Formation: 2,4-Dichlorophenylacetonitrile is reacted with allyl alcohol under basic conditions to form an ether-linked intermediate.

-

Cyclization: The resulting intermediate undergoes cyclization with a source of imidazole, such as formamide, in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF), to yield this compound.

While this pathway is industrially significant, detailed, publicly available experimental protocols with specific quantitative data are less common compared to the acetophenone route.

Caption: Alternative synthesis of this compound from 2,4-Dichlorophenylacetonitrile.

Conclusion

The chemical synthesis of this compound is a multi-step process that can be efficiently achieved through well-established organic chemistry principles. The pathway commencing from 2',4'-dichloroacetophenone is thoroughly described in the literature, offering a reliable and reproducible route to this important fungicide. This guide provides the essential technical details, including experimental protocols and key intermediates, to aid researchers and professionals in their work related to this compound and other similar imidazole-based compounds. Further optimization of reaction conditions, particularly in the final etherification step, could lead to improved yields and a more sustainable manufacturing process.

References

An In-depth Technical Guide on the Mechanism of Action of Imazalil on Fungal Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, an imidazole-based fungicide, is a potent inhibitor of fungal growth widely utilized in agriculture and post-harvest treatments. Its efficacy stems from a highly specific mode of action targeting the fungal ergosterol biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism by which this compound disrupts this critical pathway, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the involved biological and experimental processes.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol from the precursor lanosterol is a multi-step enzymatic process. A key rate-limiting enzyme in this pathway is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step for the formation of the final ergosterol structure.[3]

Caption: The late-stage ergosterol biosynthesis pathway from lanosterol.

Core Mechanism of Action of this compound

This compound exerts its fungistatic or fungicidal action by specifically inhibiting the lanosterol 14α-demethylase (CYP51) enzyme.[4] As an azole fungicide, this compound's mechanism is based on the interaction of its imidazole ring with the enzyme's active site.[5]

-

Binding to Heme Iron : The CYP51 enzyme contains a heme prosthetic group. The nitrogen atom (N-3) of the this compound imidazole ring coordinates to the heme iron atom as a sixth axial ligand.[6][7]

-

Competitive Inhibition : This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby competitively inhibiting the demethylation reaction.[8]

-

Disruption of Membrane Function : The inhibition of CYP51 leads to two primary consequences:

-

Ergosterol Depletion : The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Toxic Sterol Accumulation : The pathway is blocked, causing an accumulation of 14α-methylated sterol precursors (e.g., lanosterol). These abnormal sterols integrate into the membrane, disrupting its order and increasing its permeability.[9]

-

This dual effect of ergosterol depletion and toxic precursor accumulation leads to the cessation of fungal growth and, ultimately, cell death.

Caption: this compound competitively inhibits CYP51 by binding to its heme iron.

Quantitative Analysis of this compound Efficacy

The potency of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration (EC50) or minimum inhibitory concentration (MIC) against the whole fungal organism. Studies have demonstrated this compound's high specificity for the fungal CYP51 enzyme over its human homolog, a critical factor for its toxicological profile.[10]

| Parameter | Organism / Enzyme | Value (µM) | Remarks | Reference |

| IC50 | Candida albicans CYP51 (cCYP51) | 0.059 - 0.35 | Represents the range for 13 azole fungicides, including this compound. | [10] |

| IC50 | Human CYP51 (hCYP51) | 1.3 - 37.2 | Represents the range for 13 azole fungicides, including this compound. | [10] |

| Selectivity Ratio | hCYP51 / cCYP51 | ~440 | This compound shows a highly favorable selectivity for the fungal enzyme. | [10] |

| IC50 | Caco-2 cells (24h) | 100.9 ± 1.6 | Cytotoxicity against human intestinal cell line. | [11] |

| IC50 | HepG2 cells (24h) | 37.3 ± 1.8 | Cytotoxicity against human liver cell line. | [11] |

Experimental Protocols

Protocol: Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound against purified fungal CYP51. It is based on reconstituted enzyme systems described in the literature.[12][13]

-

Reagents & Materials:

-

Purified recombinant fungal CYP51

-

Purified recombinant cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

This compound stock solution (in DMSO)

-

Dilaurylphosphatidylcholine (DLPC) for membrane reconstitution

-

Buffer (e.g., 40 mM MOPS, pH 7.2) containing NaCl and MgCl₂

-

NADPH generating system (Isocitrate dehydrogenase, trisodium isocitrate)

-

β-NADPH

-

Quenching solution (e.g., methanolic KOH)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

96-well microplate and plate reader (optional, for high-throughput)

-

HPLC-MS/MS or GC-MS system for product analysis

-

-

Procedure:

-

Prepare Reconstitution Mix: In a microcentrifuge tube or well of a microplate, prepare the CYP51 reconstitution assay mix. A typical mix contains CYP51 (e.g., 1 µM), CPR (e.g., 2 µM), lanosterol (e.g., 50 µM), DLPC (e.g., 50 µM), and the NADPH generating system in buffer.

-

Add Inhibitor: Add various concentrations of this compound (or DMSO for the control) to the assay mix.

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding β-NADPH (e.g., to a final concentration of 4 mM).

-

Incubation: Incubate the reaction at 37°C with shaking for a defined period (e.g., 10-15 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solution.

-

Extraction: Extract the sterols from the aqueous phase using an appropriate organic solvent. Centrifuge to separate the phases and collect the organic layer.

-

Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis. Quantify the formation of the 14-demethylated product using LC-MS/MS or a similar sensitive technique.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol: Quantification of Fungal Ergosterol Content via HPLC

This protocol outlines the extraction and quantification of ergosterol from fungal mycelia to assess the in-vivo effect of this compound.[14][15][16]

-

Reagents & Materials:

-

Fungal mycelia (control and this compound-treated)

-

Saponification solution: 10% (w/v) Potassium hydroxide (KOH) in methanol (alcoholic KOH)

-

Extraction solvent: n-hexane or cyclohexane

-

HPLC-grade methanol and acetonitrile

-

Ergosterol standard

-

Reflux apparatus or heat block (80°C)

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and UV detector (280 nm)

-

-

Procedure:

-

Harvest and Dry: Harvest fungal mycelia by filtration, wash with distilled water, and determine the dry weight by drying a subsample overnight at 80°C.

-

Saponification: To a known mass of dried mycelia (e.g., 30-50 mg), add 5 mL of alcoholic KOH. Heat the mixture at 80°C for 30-60 minutes to saponify lipids and release sterols.

-

Extraction: After cooling, add an equal volume of n-hexane and vortex vigorously for 1-2 minutes. Centrifuge at low speed (e.g., 1000 g) for 5 minutes to separate the phases.

-

Collect Supernatant: Carefully transfer the upper hexane layer containing the sterols to a clean tube. Repeat the extraction step on the lower layer to maximize recovery.

-

Evaporate and Reconstitute: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of HPLC-grade methanol.

-

HPLC Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Inject 20 µL onto the HPLC system.

-

Chromatography: Elute with an isocratic mobile phase (e.g., acetonitrile:methanol 70:30 v/v) at a flow rate of 1 mL/min.[17] Monitor the absorbance at 280 nm.

-

Quantification: Prepare a standard curve using the ergosterol standard. Identify the ergosterol peak in the samples by comparing the retention time with the standard. Quantify the amount of ergosterol in the sample by integrating the peak area and comparing it to the standard curve. Express the result as µg of ergosterol per mg of fungal dry weight.

-

Caption: Workflow for assessing this compound's effect on fungal ergosterol content.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.bangor.ac.uk [research.bangor.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: II. Time-dependent enzyme inactivation by selected oxylanosterol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 10. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 15. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. files.core.ac.uk [files.core.ac.uk]

Technical Guide: Imazalil's Inhibition of Lanosterol 14α-Demethylase (CYP51)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway, represents a primary target for antifungal agents. This technical guide provides an in-depth analysis of the inhibition of CYP51 by Imazalil, a widely used imidazole fungicide. We will explore the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and discuss mechanisms of fungal resistance. This document is intended to serve as a comprehensive resource for professionals engaged in antifungal research and drug development.

Introduction to CYP51 and this compound

CYP51 is a highly conserved cytochrome P450 enzyme found across biological kingdoms, including fungi, plants, and animals. In fungi, CYP51 is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this step disrupts membrane integrity, leading to fungal growth arrest and cell death.

This compound (1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole) is an imidazole fungicide that effectively controls a broad spectrum of fungal pathogens. Its primary mechanism of action is the potent and specific inhibition of fungal CYP51.

Mechanism of Inhibition

This compound functions as a non-competitive or tight-binding inhibitor of CYP51. The inhibition mechanism is characteristic of azole antifungals:

-

Heme Coordination: The unsubstituted N-3 nitrogen atom of this compound's imidazole ring coordinates directly with the ferric iron atom of the heme prosthetic group located in the active site of the CYP51 enzyme.

-

Substrate Blockade: This binding event prevents molecular oxygen from binding to the heme iron, a critical step for the enzyme's catalytic activity. It also physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.

-

Ergosterol Depletion: The blockade of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of an inhibitor is quantified by its 50% inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's activity. This compound demonstrates high specificity for fungal CYP51 over its human ortholog, which is a critical attribute for its use in agriculture and as a potential therapeutic.

| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Selectivity Ratio (Human/Fungal) | Reference |

| This compound | Candida albicans CYP51 | Lanosterol | 0.059 - 0.35 (range for fungicides) | ~440-fold | |

| This compound | Human CYP51 | Lanosterol | 1.3 - 37.2 (range for fungicides) | ~440-fold |

Note: The specific IC₅₀ for this compound was not individually reported in the cited study, but the selectivity ratio of 440-fold (human/Candida) was highlighted as the most favorable among 13 fungicides tested, indicating high specificity for the fungal target.

Fungal Ergosterol Biosynthesis Pathway

This compound intervenes at a critical juncture in the multi-step pathway responsible for producing ergosterol from acetyl-CoA. The following diagram illustrates the major steps, highlighting the role of CYP51.

An In-depth Technical Guide to the Physicochemical Properties of Imazalil Salts (Sulfate and Nitrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of imazalil sulfate and this compound nitrate. The information herein is intended to support research, development, and quality control activities involving these fungicidal agents. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key property assessments are provided.

Core Physicochemical Properties

This compound, a widely used imidazole fungicide, is often formulated as a salt to enhance its properties, particularly solubility. The sulfate and nitrate salts are common forms. Understanding their fundamental physicochemical characteristics is crucial for formulation development, efficacy testing, and regulatory compliance.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound sulfate and this compound nitrate.

Table 1: General and Physical Properties

| Property | This compound Sulfate | This compound Nitrate |

| Chemical Formula | C₁₄H₁₄Cl₂N₂O·H₂SO₄[1][2][3] | C₁₄H₁₄Cl₂N₂O·HNO₃ |

| Molecular Weight | 395.26 g/mol [2][3] | 360.2 g/mol [4] |

| Physical State | White to beige crystalline, hygroscopic powder[5] | Slightly beige to brownish amorphous, non-hygroscopic powder[5] |

| Melting Range | 118 - 130°C[5] | 80 - 90°C[5] |

Table 2: Solubility Profile at 20°C

| Solvent | This compound Sulfate ( g/100 mL) | This compound Nitrate ( g/100 mL) |

| Water | >50[5] | 2.38[5] |

| Methanol | >50[5] | >100[5] |

| Ethanol | 36.3[5] | 31.18[5] |

| 2-Propanol | 4.42[5] | 4.57[5] |

| Xylene | <0.005[5] | 0.49[5] |

| Toluene | <0.005[5] | 0.87[5] |

| n-Heptane | <0.005[5] | <0.001[5] |

Table 3: Acidity and Stability

| Property | This compound Sulfate | This compound Nitrate |

| pKa (of this compound base) | 6.54[6][7] | 6.53[8] |

| Thermal Stability | Stable up to approx. 270°C[5] | Stable up to approx. 150°C[5] |

| Aqueous Stability (this compound) | Stable in dilute acids and alkalis at room temperature in the absence of light.[8] | Stable in dilute acids and alkalis at room temperature in the absence of light.[8] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound salts, based on established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Capillary Method - OECD TG 102)

This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heating bath (e.g., oil bath or metal block) and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Sample Preparation: The this compound salt sample must be thoroughly dried and in a fine powdered form. If necessary, grind the sample gently.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a steady rate. For an initial determination, a faster heating rate (e.g., 10°C/min) can be used to approximate the melting point.

-

Melting Point Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first signs of melting are observed (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting range is reported as these two temperatures.[8][9][10][11]

Determination of Water Solubility (Flask Method - OECD TG 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (optional).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-NPD).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: Add an excess amount of the this compound salt to a flask containing a known volume of deionized water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Agitation: Place the flask in a constant temperature bath (e.g., 20°C ± 0.5°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for saturation by analyzing samples until consecutive measurements are constant.

-

Phase Separation: After equilibration, allow the solution to stand at the test temperature to let the undissolved particles settle. If necessary, centrifuge the sample to separate the solid and liquid phases.

-

Analysis: Carefully take an aliquot of the clear supernatant. Analyze the concentration of the this compound salt in the aqueous phase using a validated analytical method.[3][5][12][13][14]

-

Reporting: The water solubility is reported as the average concentration from at least three replicate determinations.

Determination of pKa (Potentiometric Titration - OECD TG 112)

This method determines the acid dissociation constant (pKa) of a substance in water.

Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Temperature-controlled titration vessel.

-

Magnetic stirrer.

-

Calibrated burette.

Procedure:

-

Solution Preparation: Prepare a solution of the this compound salt of known concentration (e.g., 0.01 M) in purified water.

-

Titration Setup: Place the solution in the titration vessel, maintained at a constant temperature (e.g., 25°C). Immerse the pH electrode and the tip of the burette into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic substance or a strong acid (e.g., 0.1 M HCl) for a basic substance. This compound is a weak base.

-

Data Collection: Add the titrant in small increments and record the pH of the solution after each addition, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Replication: The determination should be performed in triplicate.[2][6][15][16][17][18][19]

Visualizations

The following diagrams illustrate key concepts related to the action and analysis of this compound.

Caption: Mechanism of action of this compound in inhibiting fungal growth.

Caption: Experimental workflow for determining water solubility.

References

- 1. thinksrs.com [thinksrs.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. westlab.com [westlab.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. filab.fr [filab.fr]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 16. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asdlib.org [asdlib.org]

Genotoxic and Carcinogenic Potential of Imazalil: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imazalil is a systemic imidazole fungicide widely used for the post-harvest treatment of fruits and vegetables and as a seed dressing.[1] Its widespread application has led to scrutiny of its toxicological profile, particularly its potential to induce genetic damage and cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic potential of this compound, summarizing key studies, detailing experimental protocols, and illustrating the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo assays indicate a potential for DNA damage, the overall weight of evidence from a standard battery of tests suggests this compound is not mutagenic.[1][2] Carcinogenicity has been observed in rodents, primarily as liver and thyroid tumors, which are believed to occur through a non-genotoxic, receptor-mediated mode of action that may have less relevance to humans.[2]

Genotoxic Potential

The genotoxicity of this compound has been evaluated in a comprehensive range of in vitro and in vivo assays. While the majority of standard regulatory studies have returned negative results, some recent studies have reported positive findings for DNA damage, particularly at higher concentrations.[2][3]

Summary of Genotoxicity Studies

The results from various genotoxicity assays are summarized in the table below, providing a comparative overview of the endpoints and test systems evaluated.

| End-Point | Test System | Concentration / Dose | Purity (%) | Results | Reference |

| In Vitro | |||||

| Reverse Mutation | Salmonella typhimurium (TA97, TA98, TA100, TA1535, TA1538) | 5–500 µ g/plate | 98.7 | Negative (with/without metabolic activation) | [2][4] |

| Chromosomal Aberration | Human Peripheral Lymphocytes | 0 to 672 µM | N/A | Positive (Dose-dependent increase) | [5] |

| Micronucleus (MN) Test | Human Peripheral Lymphocytes | 0 to 672 µM | N/A | Positive (Dose-dependent increase) | [5] |

| DNA Damage (Comet Assay) | Human Peripheral Lymphocytes | 6.8 - 136 µ g/plate | N/A | Positive (Dose-dependent increase in tail moment) | [3] |

| Unscheduled DNA Synthesis | Mammalian Cells in Culture | N/A | N/A | Negative | [4] |

| In Vivo | |||||

| Dominant Lethal Test | Male and Female Mice | 10, 40, or 160 mg/kg bw (single dose) | N/A | Negative | [1][6] |

| DNA Damage (Comet Assay) | Drosophila melanogaster | 1 and 4.5 mM | N/A | Positive (Statistically significant increase) | [7] |

| Somatic Mutation and Recombination (SMART) | Drosophila melanogaster | 0.25, 1, and 4.5 mM | N/A | Negative | [7][8] |

N/A: Not Available in cited sources.

Experimental Protocols for Key Assays

1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay evaluates the potential of a substance to induce gene mutations.

-

Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.

-

Methodology: Various concentrations of this compound (e.g., 5-500 µ g/plate ) are added to agar plates containing the bacterial strains.[4] Plates are prepared in triplicate for each concentration, with and without S9 activation. Positive and negative controls are run concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result. This compound has consistently tested negative in this assay.[2][4]

1.2.2 DNA Damage Assay (Comet Assay) This is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Methodology: Human peripheral lymphocytes are cultured and exposed to various concentrations of this compound for a defined period (e.g., 4 or 24 hours).[3] Following exposure, the cells are collected, embedded in agarose gel, and lysed with detergents and high salts. The slides then undergo electrophoresis under alkaline conditions, followed by staining with a fluorescent DNA-binding dye.

-

Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail). This compound has been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in this assay.[3]

Genotoxicity Testing Workflow

The typical workflow for assessing the genotoxic potential of a chemical involves a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.

Carcinogenic Potential

Long-term carcinogenicity studies in rodents have shown that this compound can induce tumors in the liver and thyroid gland.[2] However, the proposed mode of action is considered non-genotoxic and involves mechanisms that may be specific to rodents.

Summary of Carcinogenicity Bioassays

| Species / Strain | Dose / Concentration | Duration | Route of Administration | Key Findings | NOAEL | Reference |

| Albino Swiss Mice | 0, 6.25, 25, 100 ppm (in drinking water) | 18 months | Oral (drinking water) | No treatment-related increase in tumors. | 40 mg/kg bw/day | [2] |

| SPF Albino Swiss Mice | 0, 50, 200, 600 ppm (in diet) | ~23 months | Oral (diet) | Increased incidence of hepatocellular adenomas and combined adenomas/carcinomas in females at the highest dose. | 8.1 mg/kg bw/day (males), 9.9 mg/kg bw/day (females) | [4] |

| Wistar Rats | 0, 5, 20, 80 mg/kg bw/day | 24-30 months | Oral (diet) | No increases in tumors compared to controls. | 5.0 mg/kg bw/day | [1][6] |

| Rats | N/A | N/A | N/A | Thyroid follicular cell tumors observed in male rats. | N/A | [2] |

NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Mode of Action (MOA) for Rodent Liver Tumors

The weight of evidence suggests that this compound is not a genotoxic carcinogen.[2] The liver tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[2][9][10]

This activation leads to a sequence of key events:

-

Receptor Activation: this compound activates PXR and/or CAR in hepatocytes.[9][10]

-

Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.[2]

-

Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in increased hepatocyte turnover and proliferation.[2][9]

-

Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic lesions (altered hepatic foci).

-

Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and carcinomas.[2]

Endocrine Disruption Potential

This compound has also been identified as an endocrine disruptor, primarily through its action as an androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone balance and is another potential indirect mechanism contributing to its toxicological profile. Maternal exposure in mice has been shown to disrupt the endocrine system in offspring, leading to an aromatase deficiency which decreases the conversion of androgens to estrogens.[11][12]

Experimental Protocol: Long-Term Carcinogenicity Bioassay

-

Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal model.

-

Methodology:

-

Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice), with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]

-

Dosing: The test substance is administered for a major portion of the animal's lifespan (e.g., 18-24 months).[2][4] this compound has been tested via administration in the diet or drinking water at multiple dose levels, including a control group and a high dose intended to be a maximum tolerated dose (MTD).

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died prematurely) are preserved and subjected to comprehensive histopathological examination by a veterinary pathologist.

-

-

Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated groups compared to the control group. Statistical analysis is performed to determine if there is a compound-related increase in tumor formation.

Conclusion

The toxicological profile of this compound is complex. The weight of evidence from standard genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei, indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly explained by a non-genotoxic mode of action involving sustained activation of nuclear receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have a threshold and may be more relevant to high-dose exposures in sensitive rodent species than to low-level human dietary exposure. Regulatory bodies like the JMPR and EFSA have established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose (ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14] Further research into the toxicity of its metabolites remains an area of interest for regulatory agencies.[15][16]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. apps.who.int [apps.who.int]

- 3. mdpi.com [mdpi.com]

- 4. This compound [inchem.org]

- 5. Toxicologic evaluation of this compound with particular reference to genotoxic and teratogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. Evaluation of the Effects of this compound on Genotoxicity and Behavioral Toxicity in Drosophila melanogaster [ouci.dntb.gov.ua]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Acceleration of murine hepatocyte proliferation by this compound through the activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptomics analysis of hepatotoxicity induced by the pesticides this compound, thiacloprid and clothianidin alone or in binary mixtures in a 28-day study in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maternal exposure to this compound disrupts the endocrine system in F1 generation mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modification of the existing maximum residue levels for this compound in various commodities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. Updated review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 following new toxicological information - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 following new toxicological information | EFSA [efsa.europa.eu]

An In-depth Technical Guide to Imazalil Uptake and Translocation in Citrus Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicidal agent imazalil, focusing on its application to citrus fruits. It details the mechanisms of uptake and translocation within the fruit, its mode of action against key postharvest pathogens, and the experimental protocols used for its analysis.

Introduction to this compound

This compound is a systemic imidazole fungicide widely employed in post-harvest applications to protect citrus fruits from fungal diseases, primarily green mold (Penicillium digitatum) and blue mold (Penicillium italicum).[1][2] Its efficacy lies in its ability to be absorbed by the fruit and translocated to a certain extent, providing both protective and curative action against fungal infections.[2][3] The chemical name for this compound is 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole.[4]

Mode of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1][4][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[1][2] this compound specifically inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[6] This disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell:

-

Weakened Cell Membranes: The absence of ergosterol compromises the structural integrity of the fungal cell membrane.[1][3]

-

Increased Permeability: The compromised membrane becomes "leaky," resulting in the loss of essential intracellular components.[2]

-

Inhibition of Growth and Proliferation: The culmination of these cellular disruptions is the inhibition of fungal growth and the prevention of spore formation (sporulation), ultimately leading to cell death.[1][3][7]

This targeted mechanism of action makes this compound highly effective against a broad spectrum of fungal pathogens, including strains that have developed resistance to other classes of fungicides.[4]

Uptake and Translocation in Citrus Fruits

The uptake and subsequent movement of this compound within citrus fruit are critical for its efficacy. The process is influenced by various factors related to the application method and the fruit's physiology.

Initial Uptake and Penetration

Upon application, this compound moves into the rind while the fruit surface is still wet.[7] The epicuticular wax and cuticle of the citrus peel are the initial sites of absorption.[7] Studies have shown that within the first few minutes of a wetness period, this compound is absorbed by these outer layers, although less than 1% moves through the cuticle during this initial phase.[7] However, within 30-45 minutes after a dip treatment, the fungicide can be detected at depths greater than 1 mm into the rind.[7] Even after the fruit surface dries, a significant portion, around 40%, of the applied this compound can remain on the surface.[7]

The epicuticular wax plays a crucial role in retaining this compound. Removal of this wax layer before treatment has been shown to increase the rate of this compound movement into the rind but can reduce the effectiveness of sporulation control.[7]

Factors Influencing Uptake

Several factors can significantly influence the amount of this compound absorbed by citrus fruits:

-

Application Method: Dip applications generally result in significantly higher this compound residues compared to nonrecovery spray treatments over brushes.[7]

-

Treatment Duration: Increased dip times lead to greater absorption of this compound.[7][8][9] For instance, doubling the dip time from 0.5 to 3 minutes can double the this compound residues.[8][9]

-

Temperature of Treatment Solution: Higher temperatures of the dip solution are strongly correlated with increased this compound uptake.[8][9] A treatment at 50°C can result in approximately 8 times higher deposition than a treatment at 20°C.[8]

-

pH of the Solution: The effectiveness of this compound and its residue levels increase with a higher pH of the treatment solution.[10][11] For example, increasing the pH of a 500 µg/mL this compound sulfate solution from 3 to 8 can increase the residue from 0.97 µg/g to 3.50 µg/g.[10]

References

- 1. This compound 500g/L EC Fungicide [smagrichem.com]

- 2. This compound: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 3. pomais.com [pomais.com]

- 4. nbinno.com [nbinno.com]

- 5. apps.who.int [apps.who.int]

- 6. researchgate.net [researchgate.net]

- 7. apsnet.org [apsnet.org]

- 8. Factors affecting this compound and thiabendazole uptake and persistence in citrus fruits following dip treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Influence of pH and NaHCO3 on Effectiveness of this compound to Inhibit Germination of Penicillium digitatum and to Control Postharvest Green Mold on Citrus Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Imazalil (C₁₄H₁₄Cl₂N₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil (CAS No. 35554-44-0) is a systemic imidazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungi on fruits, vegetables, and ornamental plants.[1][2] It is particularly crucial as a post-harvest treatment to prevent storage diseases in citrus and bananas caused by pathogens like Penicillium spp.[2][3] As a member of the N-substituted imidazole class, its fungicidal activity stems from its ability to disrupt the integrity of fungal cell membranes by inhibiting sterol biosynthesis.[1][4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Molecular Structure and Identity

This compound is a racemic mixture, containing a single chiral center.[6] Its chemical structure consists of a central imidazole ring linked to a 2,4-dichlorophenyl ethyl ether group.[7]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole[3] |

| Synonyms | Enilconazole, Chloramizol, Fungaflor, Deccozil, Freshgard[7][8][9] |

| CAS Number | 35554-44-0[10] |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O[10][11] |

| Molecular Weight | 297.18 g/mol [8][10] |

Physicochemical Properties

This compound is a slightly yellow to brown, solidified oily liquid or crystalline mass.[4][7][8] It is chemically stable at room temperature in the absence of light and is stable to hydrolysis in dilute acidic and alkaline solutions.[4][7] However, it can decompose at elevated temperatures and under the influence of light.[4]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Physical State | Slightly yellow to brown solidified oil / crystalline mass | [4][7][8] |

| Melting Point | 50 - 52.7 °C | [7][8] |

| Boiling Point | >340 °C | [7] |

| Vapor Pressure | 1.19 x 10⁻⁶ mmHg (0.158 mPa) at 20 °C | [7] |

| Density | 1.24 - 1.35 g/cm³ at 23-26 °C | [4][7] |

| Water Solubility | 184 mg/L at 20 °C | [6] |

| Organic Solvent Solubility | >500 g/L in acetone, methanol, ethanol, xylene, toluene | [4][7] |

| 19 g/L in hexane | [7] | |

| LogP (octanol-water) | 3.82 | |

| pKa | 6.53 (weak base) |

Mechanism of Action (Fungicidal Activity)

This compound exerts its fungicidal effect by inhibiting the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane responsible for maintaining structural integrity and fluidity.[2][3] The specific target of this compound is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[5] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a compromised cell membrane. This increases membrane permeability, causing leakage of vital intracellular components and ultimately resulting in fungal cell death.[2]

Mammalian Biological Interactions & Metabolism

In mammals, this compound is rapidly absorbed, extensively metabolized, and excreted.[1][4] Studies in rats show that after oral administration, approximately 90% of the dose is excreted within 96 hours, with metabolites found in both urine and feces.[4][12] The primary metabolic pathways include epoxidation, oxidative O-dealkylation, and imidazole oxidation.[1] Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.[1][4]